molecular formula C14H21BO4S B8143352 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester

4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester

Cat. No.: B8143352
M. Wt: 296.2 g/mol
InChI Key: LDWHKWPWTVGSMM-UHFFFAOYSA-N
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Description

4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester typically involves the reaction of 4-[(Methylsulfonyl)methyl]phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Mechanism of Action

The mechanism by which 4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester exerts its effects is primarily through its ability to participate in Suzuki–Miyaura coupling reactions. This involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Methylsulfonyl)methyl]phenylboronic acid pinacol ester is unique due to the presence of both the methylsulfonyl and pinacol ester groups. This combination allows for a broader range of chemical reactions and applications compared to similar compounds .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4S/c1-13(2)14(3,4)19-15(18-13)12-8-6-11(7-9-12)10-20(5,16)17/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWHKWPWTVGSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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